Butyl 2,2,3,3-tetrafluoropropyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12F4O3 |
|---|---|
Molecular Weight |
232.17 g/mol |
IUPAC Name |
butyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-2-3-4-14-7(13)15-5-8(11,12)6(9)10/h6H,2-5H2,1H3 |
InChI Key |
RPRWMDKEWHTPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Butyl 2,2,3,3 Tetrafluoropropyl Carbonate
Phosgene-Free Synthesis Routes for Fluorinated Carbonates
The development of phosgene-free synthetic pathways is a cornerstone of modern green chemistry, aiming to produce fluorinated carbonates without the use of highly toxic intermediates. These routes primarily involve transesterification and multi-component coupling reactions, which offer safer and more sustainable alternatives. researchgate.net
Transesterification Reactions with Dialkyl Carbonates and Fluorinated Alcohols
The general reaction can be represented as: Dibutyl Carbonate + 2,2,3,3-tetrafluoropropan-1-ol ⇌ Butyl 2,2,3,3-tetrafluoropropyl carbonate + Butan-1-ol
The success of transesterification heavily relies on the choice of an appropriate catalytic system to achieve high conversion and selectivity. nih.govresearchgate.net Both basic and acidic catalysts have been investigated for this purpose.
Basic catalysts are commonly employed for transesterification. masterorganicchemistry.com Research into the synthesis of alkyl 2,2,3,3-tetrafluoropropyl carbonates through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol has shown that various bases can effectively catalyze the reaction. researchgate.net Among these, tetramethylammonium (B1211777) hydroxide (B78521) was identified as a particularly effective catalyst. researchgate.net In the synthesis of methyl 2,2,3,3-tetrafluoropropyl carbonate, it yielded a selectivity of 81% at a 50% conversion rate of dimethyl carbonate. researchgate.net Lithium alkoxides have demonstrated comparable catalytic efficiency. researchgate.net Other basic catalysts, such as potassium carbonate and potassium fluoride (B91410), are also known to be effective for transesterification processes. google.com For the synthesis of dimethyl carbonate from propylene (B89431) carbonate and methanol, a KF/Al2O3 catalyst showed high efficiency. researchgate.net
Acidic catalysts are also utilized, particularly in reactive distillation processes for producing similar compounds like 2,2,3,3,4,4,4-heptafluorobutyl acetate. mdpi.comresearchgate.net Additionally, specialized catalysts such as fluorinated distannoxanes have been developed to overcome the equilibrium limitations of transesterification, achieving nearly complete conversion and yield in certain systems. acs.org
The table below summarizes various catalytic systems used in the transesterification for producing fluorinated carbonates.
| Catalyst | Reactants | Product Example | Key Findings | Reference |
| Tetramethylammonium hydroxide | Dimethyl carbonate + 2,2,3,3-tetrafluoropropan-1-ol | Methyl 2,2,3,3-tetrafluoropropyl carbonate | 81% selectivity at 50% conversion. | researchgate.net |
| Lithium alkoxides | Dialkyl carbonates + 2,2,3,3-tetrafluoropropan-1-ol | Alkyl 2,2,3,3-tetrafluoropropyl carbonates | Comparable efficiency to tetramethylammonium hydroxide. | researchgate.net |
| KF/Al2O3 | Propylene Carbonate + Methanol | Dimethyl Carbonate | 70.9% conversion with >98% selectivity. | researchgate.net |
| Fluorinated distannoxane | Esters + Alcohols | General Esters | Essentially 100% conversion and yield. | acs.org |
The structure of the starting dialkyl carbonate, specifically the length of the non-fluorinated alkyl chain, can influence the reaction's outcome. In the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol, the reaction often yields a mixture of the desired asymmetric product (Alkyl 2,2,3,3-tetrafluoropropyl carbonate) and the symmetric bis(2,2,3,3-tetrafluoropropyl) carbonate. researchgate.net
The choice of the alkyl group affects the reaction equilibrium and the separation of products. Shorter alkyl chains, as in dimethyl carbonate, are common starting materials. However, the use of dibutyl carbonate as a precursor for this compound is the direct route. While specific comparative studies on the impact of the butyl group versus shorter chains on conversion and selectivity for this particular product are not extensively detailed in the provided search results, the general principles of transesterification suggest that steric hindrance and boiling points of the reactants and alcohol byproducts play a significant role in reaction kinetics and distillation-based purification.
Exploration of Three-Component Coupling Reactions for Mixed Carbonates
A highly efficient and convergent method for synthesizing mixed carbonates involves the three-component coupling of an alcohol, carbon dioxide (CO2), and an alkyl halide. mdpi.comacs.org This approach is particularly attractive as it utilizes CO2, a renewable and non-toxic C1 feedstock. researchgate.netsioc-journal.cn
The synthesis of this compound via this method would proceed by reacting 2,2,3,3-tetrafluoropropan-1-ol, carbon dioxide, and a butyl halide (e.g., butyl bromide). The reaction is typically facilitated by a base and a phase-transfer catalyst. Studies have shown that a combination of potassium carbonate (K2CO3) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst is highly effective for producing various mixed carbonates in high yields. mdpi.com An alternative system uses cesium carbonate (Cs2CO3), which also proves effective for the coupling of aliphatic alcohols, CO2, and alkyl halides. acs.org This method offers a direct, chemoselective, and convenient route to unsymmetrical carbonates. mdpi.com
Development of Continuous Flow Synthesis Approaches for Fluorinated Carbonates
Continuous flow manufacturing has emerged as a superior alternative to traditional batch processing for the synthesis of fluorinated carbonates. digitellinc.com This technology offers significant advantages in terms of safety, efficiency, scalability, and cost-effectiveness. digitellinc.commit.edursc.org Flow chemistry is particularly well-suited for handling hazardous reagents and managing highly exothermic reactions in a controlled environment. researchgate.net
Microfluidic and meso-fluidic reactors have been specifically developed for the synthesis of advanced fluorinated carbonates, utilizing carbon dioxide as a green feedstock. digitellinc.com These systems overcome the challenges associated with conventional methods, which often require multi-step procedures or high-pressure and high-temperature autoclaves, making the material expensive and difficult to produce in large quantities. digitellinc.com The rapid and safe production enabled by continuous flow processes makes key materials like fluorinated carbonates more accessible. digitellinc.com Furthermore, recent developments have focused on PFAS-free synthesis in flow reactors, using packed beds of salts like caesium fluoride to generate reactive fluorinating agents with high efficiency. sciencedaily.comchemistryworld.com
Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Production
To maximize the yield and purity of the final product, the optimization of several reaction parameters is crucial. rsc.orgresearchgate.net These parameters are interdependent and must be systematically adjusted to find the optimal conditions for the synthesis of this compound.
Key parameters for optimization include:
Temperature: The reaction temperature affects the reaction rate and equilibrium position. For the analogous transesterification to produce 2,2,3,3,4,4,4-heptafluorobutyl acetate, temperatures ranged from 95 to 105 °C. researchgate.net
Catalyst Loading: The amount of catalyst used can significantly impact conversion. researchgate.net An optimal amount must be determined, as excess catalyst can increase costs and complicate purification without providing a significant benefit. google.com For example, in one study, the dimethyl carbonate yield increased with catalyst amount up to 5 wt.% of the starting carbonate. researchgate.net
Reactant Molar Ratio: In equilibrium-limited reactions like transesterification, using an excess of one reactant (e.g., the alcohol) can shift the equilibrium to favor product formation. mdpi.com However, a very large excess can make downstream separation more difficult. mdpi.com
Reaction Time: Sufficient time is needed to reach maximum conversion. Continuous monitoring of the reaction progress helps in determining the optimal duration. researchgate.net
Solvent: The choice of solvent can affect reactant solubility and catalyst activity. google.com In some cases, the reaction is performed in a solvent-free system. rsc.org
Mixing Sequence: The order in which reactants and catalysts are added can sometimes unexpectedly influence the yield and selectivity of the reaction. researchgate.net
The table below illustrates parameters that are typically optimized in carbonate synthesis.
| Parameter | General Impact | Example from Literature | Reference |
| Temperature | Affects reaction rate and selectivity. | Oxidation reaction optimized at 130°C. | researchgate.net |
| Catalyst Loading | Increases conversion up to an optimal point. | Optimal catalyst amount was 5 wt.% of reactant. | researchgate.net |
| Reactant Ratio | Shifts equilibrium to favor product formation. | Molar ratio of 10:1 (Methanol:PC) found to be optimal. | researchgate.net |
| Reaction Time | Determines the extent of reaction completion. | Oxidation reaction optimized at 4 hours. | researchgate.net |
By carefully controlling these variables, the production of this compound can be made more efficient, leading to a higher quality product with fewer impurities.
Chemical Reactivity and Reaction Mechanisms of Butyl 2,2,3,3 Tetrafluoropropyl Carbonate
General Reaction Pathways of Fluorinated Carbonates
Fluorinated carbonates are a class of organic compounds that have garnered significant interest, primarily as electrolyte components in lithium-ion batteries due to their favorable electrochemical properties. rsc.orgacs.orgacs.org The introduction of fluorine atoms into a carbonate molecule significantly influences its reactivity. Theoretical studies using quantum chemical calculations have shown that both the number and the position of fluorine substitutions have a substantial impact on the oxidation and reduction potentials of the carbonate. nih.govnih.govyoutube.com
The presence of electron-withdrawing fluorine atoms generally enhances the oxidative stability of the carbonate. acs.orgacs.org This is attributed to the lowering of the highest occupied molecular orbital (HOMO) energy level. Conversely, the lowest unoccupied molecular orbital (LUMO) energy is also lowered, which can make the molecule more susceptible to reduction. nih.gov The reduction of fluorinated carbonates, particularly cyclic ones like fluoroethylene carbonate (FEC), has been a subject of extensive study. The degradation process can involve the formation of radical anions, which may then undergo ring-opening reactions to form more stable species. nih.govrsc.org For linear fluorinated carbonates, such as Butyl 2,2,3,3-tetrafluoropropyl carbonate, reductive decomposition can lead to the formation of lithium fluoride (B91410) (LiF) in the presence of a lithium source, a desirable component of the solid electrolyte interphase (SEI) in lithium-ion batteries. nih.govnih.govyoutube.com
The general reaction pathways for asymmetric linear fluorinated carbonates are dominated by nucleophilic attack at the carbonyl carbon. The two alkoxy groups, being dissimilar, present different leaving group potentials, which influences the products of substitution reactions.
Nucleophilic Substitution Reactions Involving Fluorinated Carbonates
Nucleophilic substitution at the carbonyl carbon is a fundamental reaction pathway for carbonates. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of one of the alkoxy groups. In an asymmetric carbonate like this compound, the attacking nucleophile can, in principle, displace either the butoxy or the 2,2,3,3-tetrafluoropropoxy group.
The electron-withdrawing nature of the tetrafluoroalkyl group makes the 2,2,3,3-tetrafluoropropoxide a better leaving group compared to the butoxide. Therefore, nucleophilic substitution reactions are expected to preferentially yield products where the 2,2,3,3-tetrafluoropropoxy group has been substituted. However, the specific outcome can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
While specific studies on the nucleophilic substitution reactions of this compound are not widely available in the literature, general principles of organic chemistry suggest that it would be reactive towards a variety of nucleophiles such as alkoxides, amines, and Grignard reagents. For instance, reaction with an amine would lead to the formation of a carbamate.
Mechanistic Studies of Transesterification Kinetics and Pathways of Related Fluorinated Carbonates
Transesterification is a specific type of nucleophilic substitution reaction where an alkoxy group of an ester (or carbonate) is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. The synthesis of this compound itself can be achieved through the transesterification of a dialkyl carbonate (like dibutyl carbonate or dimethyl carbonate) with 2,2,3,3-tetrafluoropropan-1-ol.
Studies on the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol have shown that the reaction leads to a mixture of the asymmetric alkyl 2,2,3,3-tetrafluoropropyl carbonate and the symmetric bis(2,2,3,3-tetrafluoropropyl) carbonate. The selectivity towards the asymmetric product is dependent on the catalyst and reaction conditions.
The mechanism of base-catalyzed transesterification involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates one of the original alkoxy groups. In an equilibrium process, the relative concentrations of the reactants and products will be determined by their thermodynamic stabilities and the reaction conditions, such as the removal of a volatile alcohol byproduct.
Role of Catalysis in Facilitating Specific Transformations of this compound
Catalysis plays a crucial role in the synthesis and subsequent reactions of this compound. As mentioned, its formation via transesterification is a catalyzed process. Various catalysts have been investigated for the transesterification of dialkyl carbonates with fluorinated alcohols.
The following table summarizes the catalysts used in the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol, which is a key reaction for synthesizing related fluorinated carbonates.
| Catalyst | Dialkyl Carbonate | Conversion of Dialkyl Carbonate | Selectivity for Alkyl 2,2,3,3-tetrafluoropropyl carbonate |
| Tetramethylammonium (B1211777) hydroxide (B78521) | Dimethyl carbonate | 50% | 81% (for Methyl 2,2,3,3-tetrafluoropropyl carbonate) |
| Lithium alkoxides | Dimethyl carbonate | Comparable to Tetramethylammonium hydroxide | Not specified |
| K2CO3 | Dimethyl carbonate | Up to 90% (with other fluoroalcohols) | Not specified |
| NaOH | Dimethyl carbonate | Up to 90% (with other fluoroalcohols) | Not specified |
| Sodium alkoxide | Dimethyl carbonate | Up to 90% (with other fluoroalcohols) | Not specified |
| Ti(OEt)4 | Diethyl carbonate | High conversion reported | Not specified |
| Ti(OiPr)4 | Dibutyl carbonate | High conversion reported | Not specified |
This table is based on data for the synthesis of similar alkyl 2,2,3,3-tetrafluoropropyl carbonates and indicates catalysts that would likely be effective for the synthesis and transesterification reactions of this compound. nih.gov
Beyond transesterification, other catalytic transformations of this compound can be envisaged. For instance, catalytic hydrogenation could potentially lead to the cleavage of the carbonate to yield butanol, 2,2,3,3-tetrafluoropropanol, and methanol. The specific catalyst would determine the reaction pathway and product distribution. Given the presence of C-F bonds, catalysts that are tolerant to fluoride ions would be necessary to avoid catalyst deactivation.
Advanced Spectroscopic and Chromatographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Butyl 2,2,3,3-tetrafluoropropyl carbonate, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of the molecule's framework, carbon backbone, and the chemical environments of the fluorine atoms.
Proton (¹H) NMR Analysis for Molecular Framework
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the butyl and tetrafluoropropyl moieties.
The protons of the butyl group would exhibit characteristic chemical shifts and coupling patterns. The terminal methyl group (CH₃) would appear as a triplet, coupled to the adjacent methylene group. The two internal methylene groups (CH₂) would appear as complex multiplets due to coupling with their neighboring protons. The methylene group attached to the carbonate oxygen would be shifted downfield due to the electronegativity of the oxygen atom.
The tetrafluoropropyl group contains a methylene group (CH₂) adjacent to the fluorinated carbons and a single proton on the difluorinated carbon (CHF₂). The methylene protons would be split into a triplet by the adjacent fluorine atoms, and this signal would be further influenced by the proton on the CHF₂ group. The proton of the CHF₂ group would appear as a triplet of triplets due to coupling with the adjacent methylene protons and the two fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| CH₃ (butyl) | ~0.9 | Triplet (t) | J(H,H) ≈ 7 |
| CH₂ (butyl, internal) | ~1.4 | Sextet | J(H,H) ≈ 7 |
| CH₂ (butyl, internal) | ~1.7 | Quintet | J(H,H) ≈ 7 |
| O-CH₂ (butyl) | ~4.2 | Triplet (t) | J(H,H) ≈ 7 |
| O-CH₂ (fluoropropyl) | ~4.6 | Triplet of triplets (tt) | J(H,F) ≈ 13, J(H,H) ≈ 5 |
| CHF₂ | ~6.0 | Triplet of triplets (tt) | J(H,F) ≈ 52, J(H,H) ≈ 5 |
Carbon-13 (¹³C) NMR Analysis for Carbon Connectivity
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carbonate group is expected to appear at a characteristic downfield chemical shift, typically in the range of 150-160 ppm. The carbons of the butyl group will appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen atom being the most downfield. The carbons in the tetrafluoropropyl group will show significant coupling with the attached fluorine atoms, resulting in splitting of their signals. The CF₂ carbons will appear as triplets due to coupling with two fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| C=O (carbonate) | ~154 | Singlet (s) | - |
| CF₂H | ~109 | Triplet (t) | J(C,F) ≈ 245 |
| CF₂ | ~118 | Triplet (t) | J(C,F) ≈ 250 |
| O-CH₂ (butyl) | ~70 | Singlet (s) | - |
| O-CH₂ (fluoropropyl) | ~65 | Triplet (t) | J(C,F) ≈ 30 |
| CH₂ (butyl, internal) | ~30 | Singlet (s) | - |
| CH₂ (butyl, internal) | ~19 | Singlet (s) | - |
| CH₃ (butyl) | ~13 | Singlet (s) | - |
Fluorine-19 (¹⁹F) NMR Analysis for Fluorine Environments
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. It provides detailed information about the number and electronic environment of fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different CF₂ groups.
The CF₂ group adjacent to the oxygen will have a different chemical shift compared to the terminal CHF₂ group. The signals will be split into triplets due to coupling with the protons on the adjacent carbon atom. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| -CF₂-CH₂- | ~ -124 | Triplet (t) | J(F,H) ≈ 13 |
| -CF₂H | ~ -138 | Doublet of triplets (dt) | J(F,H) ≈ 52, J(F,H) ≈ 5 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonate and fluorinated alkyl groups.
A strong, sharp absorption band is anticipated in the region of 1750-1780 cm⁻¹ corresponding to the C=O stretching vibration of the carbonate group. The C-O single bond stretching vibrations of the carbonate will likely appear as strong bands in the 1200-1300 cm⁻¹ region. The presence of the tetrafluoropropyl group will be indicated by strong absorption bands in the 1100-1200 cm⁻¹ range, which are characteristic of C-F stretching vibrations. The C-H stretching vibrations of the butyl and propyl groups will be observed in the 2850-3000 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch | Alkyl (butyl, propyl) | 2850-3000 | Medium-Strong |
| C=O stretch | Carbonate | 1750-1780 | Strong |
| C-O stretch | Carbonate | 1200-1300 | Strong |
| C-F stretch | Fluoroalkyl | 1100-1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 232.17 g/mol ), the mass spectrum would provide the molecular ion peak (M⁺) and several characteristic fragment ions.
The molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 232. Common fragmentation pathways for carbonates include the loss of the alkoxy groups and decarboxylation. Therefore, fragment ions corresponding to the loss of the butyl group ([M-57]⁺), butoxy radical ([M-73]⁺), tetrafluoropropyl group ([M-131]⁺), and the tetrafluoropropoxy radical ([M-147]⁺) may be observed. The loss of carbon dioxide (CO₂) from the molecular ion would result in a fragment at m/z 188.
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 232 | [C₈H₁₂F₄O₃]⁺ (Molecular Ion) |
| 175 | [M - C₄H₉]⁺ |
| 159 | [M - OC₄H₉]⁺ |
| 101 | [M - C₃H₃F₄O]⁺ |
| 85 | [M - OC₃H₃F₄O]⁺ |
| 57 | [C₄H₉]⁺ |
Gas Chromatography (GC) for Purity Assessment and Complex Mixture Analysis
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds in a mixture. For this compound, GC can be effectively used to determine its purity and to quantify its presence in reaction mixtures or final products.
The compound would be injected into the GC system, where it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column would likely be suitable for the analysis of this compound. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis. GC is often coupled with a mass spectrometer (GC-MS), which provides definitive identification of the separated components based on their mass spectra.
Table 6: Predicted Gas Chromatography Parameters for this compound
| Parameter | Predicted Condition |
| Column Type | Non-polar or medium-polarity (e.g., DB-5, HP-5MS) |
| Injection Temperature | ~250 °C |
| Oven Temperature Program | Ramped, e.g., 50 °C to 250 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Stability
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For fluorinated carbonates, DFT calculations are crucial for determining molecular geometry, electronic structure, and thermodynamic stability.
Electronic Structure and Stability: DFT studies on various fluorinated carbonates reveal that the number and position of fluorine atoms significantly impact the molecule's electronic properties and stability. acs.orgnih.gov Fluorination generally enhances the oxidative stability of carbonate molecules by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). acs.org A lower HOMO energy implies that more energy is required to remove an electron, making the molecule less susceptible to oxidation. Conversely, fluorination tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can make the molecule more prone to reduction. acs.org This trade-off is critical in applications like battery electrolytes.
In a hypothetical DFT study of Butyl 2,2,3,3-tetrafluoropropyl carbonate, key parameters such as HOMO-LUMO energies, molecular electrostatic potential, and bond dissociation energies would be calculated to predict its electrochemical stability and reactivity. The tetrafluoropropyl group is expected to strongly influence the electron distribution across the carbonate backbone.
Reactivity Insights: DFT calculations help in understanding the reactivity of fluorinated carbonates. For instance, studies on fluoroethylene carbonate (FEC) have used DFT to confirm that its radical anion can undergo ring-opening, a key step in its decomposition mechanism. nih.gov The electrostatic potential distribution, also calculated via DFT, can show how fluorination weakens the coordination ability of the carbonate to cations like Li+, which is a crucial aspect of electrolyte performance. acs.org
Table 1: Illustrative DFT-Calculated Properties for a Representative Fluorinated Carbonate This table presents typical data obtained from DFT calculations on fluorinated carbonates to illustrate the type of information generated. Specific values for this compound are not available in the retrieved literature.
| Property | Illustrative Value | Significance |
| HOMO Energy | -8.5 eV | Relates to oxidation stability; a more negative value indicates higher resistance to oxidation. |
| LUMO Energy | +0.5 eV | Relates to reduction stability; a more positive value indicates higher resistance to reduction. |
| HOMO-LUMO Gap | 9.0 eV | Indicates electronic stability and resistance to electrochemical decomposition. |
| Dipole Moment | 4.5 D | Influences solubility, intermolecular interactions, and the ability to dissolve salts. |
| Li+ Binding Energy | -1.4 eV | Measures the strength of the interaction between the solvent molecule and a lithium ion. |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Phenomena
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach provides valuable insights into the collective behavior of molecules in a liquid state, such as intermolecular interactions and solvation.
In the context of fluorinated electrolytes, MD simulations are used to understand how solvent molecules like this compound would structure themselves around ions and how they interact with each other. acs.orgresearchgate.net These simulations can reveal the composition and structure of an ion's solvation shell, which is the group of solvent molecules immediately surrounding it. rsc.org
Key findings from MD studies on similar systems show that:
Solvation Structure: The presence of fluorine atoms can significantly alter the solvation shell of cations like Li+. Fluorinated ethers and carbonates can lead to anion-rich solvation structures, meaning more anions and fewer solvent molecules are in the ion's immediate vicinity. researchgate.netnih.gov This is because the electron-withdrawing fluorine atoms reduce the ability of the carbonate's oxygen atoms to coordinate with the cation. acs.org
Ion Transport: MD simulations can predict transport properties like ionic conductivity and diffusion coefficients. researchgate.net The mechanism of ion transport can shift depending on the solvent's molecular architecture, for example, from ion hopping between solvent chains to co-diffusion with the solvent. rsc.org
Interfacial Phenomena: Classical and ab initio MD simulations are employed to investigate the behavior of electrolytes at electrode surfaces, which is critical for understanding the formation of the Solid Electrolyte Interphase (SEI) in batteries. nih.govresearchgate.net
For this compound, MD simulations would be instrumental in predicting its properties as a bulk liquid and as a component in an electrolyte solution, including its viscosity, density, and how it contributes to the solvation environment of dissolved salts.
Table 2: Illustrative Data from MD Simulations of a Fluorinated Carbonate Electrolyte This table shows the kind of data derived from MD simulations to characterize electrolyte behavior. Specific values for systems containing this compound are not available in the retrieved literature.
| Property | Illustrative Value / Observation | Significance |
| Li+ Coordination Number | 3-4 | The average number of solvent/anion atoms in the first solvation shell of a Li+ ion. |
| Radial Distribution Function | Peak at 2.1 Å for Li-O distance | Provides a probabilistic map of finding one atom at a certain distance from another. |
| Li+ Diffusion Coefficient | 0.2 x 10⁻¹⁰ m²/s | Measures the rate of lithium ion movement through the electrolyte. |
| Ionic Conductivity | 1.5 mS/cm | Represents the electrolyte's ability to conduct ionic charge. |
| Solvation Shell Composition | Primarily composed of anions and fewer solvent molecules | Indicates a weakly solvating nature, which can enhance Li+ mobility. |
Prediction and Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides powerful tools for mapping out the pathways of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that connect them. This is particularly valuable for understanding the decomposition of electrolyte components.
Studies on fluoroethylene carbonate (FEC) have combined experimental results with quantum chemistry calculations to unravel its degradation mechanisms. nih.govelyse-platform.academy These studies show that upon reduction, FEC forms a radical anion (FEC•−). nih.gov Computational modeling helps determine the subsequent steps, such as whether this radical anion is stable or undergoes a ring-opening reaction to form more stable species. nih.govelyse-platform.academy
For a linear fluorinated carbonate like this compound, theoretical studies could predict its decomposition products under reductive or oxidative conditions. By calculating the energy barriers for different potential reaction pathways, researchers can identify the most likely degradation mechanism. For example, theoretical studies have found that linear carbonates fluorinated at the α-position can more easily produce lithium fluoride (B91410) (LiF) upon reduction, a desirable component of the SEI in lithium-ion batteries. acs.org
Applications in Advanced Materials Science and Chemical Systems
Components in Advanced Electrochemical Systems (Academic Research Focus)
Within the field of advanced materials, particularly for energy storage, Butyl 2,2,3,3-tetrafluoropropyl carbonate (TFPBC) has been investigated as a specialized co-solvent in electrolyte formulations for high-voltage lithium-ion batteries. Its unique molecular structure, featuring both a butyl group and a fluorinated propyl group, imparts specific physicochemical properties that are of significant interest in academic research focused on pushing the performance limits of electrochemical cells.
Impact on Ion Solvation and Transport Properties in Electrolyte Formulations
Research has shown that the addition of TFPBC to a baseline electrolyte, such as 1.0 M lithium hexafluorophosphate (B91526) (LiPF₆) in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), typically leads to a decrease in ionic conductivity. This is attributed to both the weaker ion solvation and a potential increase in the electrolyte's viscosity. However, the conductivity often remains within a functional range for battery operation. For instance, an electrolyte composed of 1.0 M LiPF₆ in EC/EMC/TFPBC (in a 1:1:1 volume ratio) was found to have an ionic conductivity of 4.3 mS/cm, which, while lower than the 8.7 mS/cm of the baseline EC/EMC electrolyte, is still considered viable for practical applications.
Table 1: Ionic Conductivity of TFPBC-based Electrolytes
| Electrolyte Composition (Solvent Volume Ratio) | Base Salt | Ionic Conductivity (mS/cm) | Source |
| Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (1:1) | 1.0 M LiPF₆ | 8.7 | |
| EC / EMC / TFPBC (1:1:1) | 1.0 M LiPF₆ | 4.3 | |
| EC / TFPBC (1:1) | 1.0 M LiPF₆ | 2.5 |
Characterization of Interfacial Phenomena at Electrode-Electrolyte Interfaces
A primary focus of research into TFPBC is its role in forming a stable and effective cathode electrolyte interphase (CEI) in high-voltage lithium-ion batteries. At the high potentials required for next-generation cathode materials (e.g., >4.3 V vs. Li/Li+), conventional carbonate electrolytes undergo continuous oxidative decomposition, leading to capacity fade and impedance growth.
Studies have demonstrated that TFPBC, due to its specific molecular structure, is preferentially oxidized on the cathode surface. This controlled oxidation leads to the formation of a thin, stable, and fluorine-containing protective layer. This CEI acts as a physical and electronic barrier, effectively suppressing the further decomposition of other electrolyte components, such as EC and EMC, at the cathode surface. The presence of fluorine in the interphase, derived from the decomposition of TFPBC, is considered crucial for its stability and effectiveness. This robust interphase helps to maintain the structural integrity of the cathode material and lowers interfacial impedance during prolonged cycling at high voltages.
Studies on Electrochemical Stability Windows and Oxidation Resistance in Research Contexts
The key advantage of this compound in research contexts is its significantly enhanced anodic stability compared to traditional non-fluorinated carbonate solvents. The high oxidation resistance is a direct consequence of the fluorination on the propyl chain. The electron-withdrawing fluorine atoms effectively lower the energy level of the Highest Occupied Molecular Orbital (HOMO) of the TFPBC molecule. A lower HOMO energy level means that more energy is required to remove an electron, making the molecule inherently more resistant to oxidation.
Linear sweep voltammetry (LSV) is a common technique used to quantify this stability. Research has shown that while standard electrolytes based on EC/EMC begin to decompose significantly around 4.5 V versus a Li/Li+ reference, electrolytes containing TFPBC exhibit a much wider electrochemical stability window. For example, an electrolyte containing TFPBC as a co-solvent demonstrated stable performance up to approximately 4.9 V. This superior oxidation resistance makes TFPBC a subject of academic study for enabling the use of high-voltage cathode materials, which are essential for increasing the energy density of lithium-ion batteries.
Table 2: Anodic Stability Limits of TFPBC-Containing Electrolytes
| Electrolyte Composition (Solvent Volume Ratio) | Base Salt | Anodic Stability Limit (V vs. Li/Li+) | Source |
| Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (1:1) | 1.0 M LiPF₆ | ~4.5 V | |
| EC / EMC / TFPBC (1:1:1) | 1.0 M LiPF₆ | ~4.9 V |
Degradation Pathways and Stability in Chemical Systems
Oxidative Decomposition Mechanisms and Product Identification in Relevant Chemical Environments
The oxidative decomposition of Butyl 2,2,3,3-tetrafluoropropyl carbonate is anticipated to proceed via mechanisms similar to those observed for other fluorinated carbonates, such as fluoroethylene carbonate (FEC), which is utilized in high-voltage battery electrolytes. worktribe.comresearchgate.net In such environments, the initial step of oxidative decomposition involves the transfer of an electron to an oxidizing agent or an electrode surface, leading to the formation of a radical cation. worktribe.comacs.org
For this compound, this would result in the formation of the this compound radical cation. This highly reactive intermediate can then undergo further decomposition through several pathways. Drawing parallels with the decomposition of FEC, the most probable fragmentation would involve the loss of carbon dioxide (CO₂) and the formation of a 2,2,3,3-tetrafluoropropoxy radical and a butyl radical. worktribe.com Other potential decomposition products could include carbon monoxide (CO), formaldehyde, and various fluorinated aldehydes and smaller alkyl carbonate oligomers resulting from the attack of the radical center on other solvent molecules. worktribe.comresearchgate.net
The presence of other chemical species, such as anions from salts, can significantly influence the oxidative stability and decomposition pathways. acs.org For instance, anions can facilitate H- or F-abstraction reactions following the initial oxidation, altering the final degradation products. acs.org
Table 1: Postulated Oxidative Decomposition Products of this compound
| Precursor Compound | Postulated Decomposition Products |
| This compound | Carbon Dioxide (CO₂) |
| 2,2,3,3-Tetrafluoropropan-1-ol | |
| Butan-1-ol | |
| Butyl formate | |
| 2,2,3,3-Tetrafluoropropyl formate | |
| Smaller fluorinated and non-fluorinated aldehydes |
Note: This table is illustrative and based on the expected decomposition pathways analogous to other fluorinated carbonates.
Investigation of Hydrolytic Stability and Characterization of Hydrolysis Products
The hydrolytic stability of esters and carbonates is a critical factor in aqueous environments. Research on partially fluorinated esters has demonstrated that the rate of hydrolysis is significantly influenced by the number and position of fluorine atoms in the molecule. nih.govsemanticscholar.org Generally, the hydrolytic stability of fluorinated esters decreases as the number of fluorine atoms increases. nih.gov This is attributed to the electron-withdrawing effect of fluorine, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.
Therefore, it is expected that this compound will undergo hydrolysis to yield butan-1-ol, 2,2,3,3-tetrafluoropropan-1-ol, and carbon dioxide. The rate of this hydrolysis will be dependent on the pH of the solution. mdpi.com In comparison to their non-fluorinated counterparts, carbonate esters generally exhibit lower reactivity towards acid and base-catalyzed hydrolysis. mdpi.com However, the presence of the tetrafluoropropyl group is expected to accelerate the hydrolysis of this compound compared to a simple dialkyl carbonate.
Table 2: Expected Hydrolysis Products of this compound
| Reactant | Hydrolysis Products |
| This compound | Butan-1-ol |
| 2,2,3,3-Tetrafluoropropan-1-ol | |
| Carbon Dioxide (CO₂) |
Note: This table presents the expected products of complete hydrolysis.
Studies on Photochemical Degradation Pathways
The photochemical degradation of fluorinated organic compounds is a complex process that can lead to a variety of products, including the potential for defluorination. nih.govacs.org Studies on the photolysis of fluorinated pesticides and pharmaceuticals have shown that the stability of C-F bonds under UV irradiation can vary significantly depending on the molecular structure. nih.govacs.org
For this compound, photochemical degradation could be initiated by the absorption of UV radiation, leading to the formation of excited states and subsequent bond cleavage. Potential pathways include the cleavage of the carbonate ester bonds, similar to oxidative and hydrolytic degradation, to form butoxy and 2,2,3,3-tetrafluoropropoxy radicals. These radicals can then undergo further reactions.
Furthermore, direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals (•OH) could lead to the degradation of the fluorinated alkyl chain. acs.org This could result in the formation of shorter-chain fluorinated compounds and potentially the release of fluoride (B91410) ions (F⁻) into the environment. nih.govacs.org The extent of defluorination would depend on the specific conditions, such as the presence of photosensitizers and the wavelength of the UV light. acs.org
Table 3: Potential Photochemical Degradation Products of this compound
| Precursor Compound | Potential Photodegradation Products |
| This compound | Butan-1-ol |
| 2,2,3,3-Tetrafluoropropan-1-ol | |
| Carbon Dioxide (CO₂) | |
| Shorter-chain fluorinated carboxylic acids | |
| Fluoride ions (F⁻) |
Note: This table is illustrative and based on the general principles of photodegradation of fluorinated organic compounds.
Influence of Chemical Environment on the Degradation Kinetics and Mechanism in Controlled Research Settings
The rate and mechanism of degradation of this compound are highly dependent on the specific chemical environment. Factors such as pH, temperature, the presence of catalysts, and the composition of the surrounding medium can all play a significant role.
In the context of hydrolysis , the pH of the solution is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of carbonate esters, although the rates and mechanisms may differ. mdpi.com The rate of hydrolysis is also expected to increase with temperature.
For oxidative decomposition , the presence of strong oxidizing agents or electrochemical potentials will be the primary drivers. In environments like battery electrolytes, the type of salt anion present can significantly affect the decomposition pathway and the stability of the compound. acs.org
The photochemical degradation kinetics are influenced by the intensity and wavelength of the light source, as well as the presence of other substances that can act as photosensitizers or quenchers. acs.org For instance, the presence of dissolved organic matter or certain metal ions in an aqueous environment could either accelerate or inhibit the photodegradation process.
Due to the lack of specific studies on this compound, the following table provides a qualitative overview of the expected influence of environmental factors on its degradation, based on general chemical principles and studies of analogous compounds.
Table 4: Expected Influence of Chemical Environment on Degradation Kinetics
| Degradation Pathway | Influencing Factor | Expected Effect on Degradation Rate |
| Hydrolysis | pH | Increased rate under acidic and basic conditions |
| Temperature | Increased rate with increasing temperature | |
| Oxidative Decomposition | Presence of Oxidants | Increased rate with stronger oxidants |
| Electrochemical Potential | Increased rate at higher potentials | |
| Photochemical Degradation | Light Intensity | Increased rate with higher intensity |
| Presence of Photosensitizers | Potential for increased rate |
Note: This table provides a qualitative summary of expected trends.
Future Research Directions and Unexplored Avenues for Butyl 2,2,3,3 Tetrafluoropropyl Carbonate
Development of More Sustainable and Environmentally Benign Synthesis Routes
The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes. mdpi.com For Butyl 2,2,3,3-tetrafluoropropyl carbonate, future research will be crucial in developing synthesis methods that align with the principles of green chemistry, minimizing waste and environmental impact.
A primary avenue of research is the adoption of continuous-flow synthesis. Unlike traditional batch processes that often require large reactors and significant energy input, flow chemistry utilizes compact, efficient reactors for continuous, automated reactions. mdpi.com This approach offers numerous advantages, including enhanced safety due to smaller reaction volumes, reduced energy consumption by 40% to 90%, and precise control over reaction parameters like temperature and pressure, leading to higher yields and selectivity. mdpi.com A rapid, continuous-flow synthesis process has been developed for fluoroethylene carbonate using fluorine gas, achieving reaction times of 600 seconds or less, demonstrating a viable and efficient path for industrial-scale production that could be adapted for this compound. wipo.int
Another key direction is the exploration of alternative feedstocks and reaction pathways. The synthesis of cyclic carbonates from the reaction of epoxides and CO2 is recognized as an efficient route. researchgate.net Future studies should investigate CO2 as a C1 building block for producing carbonate compounds, which could lead to more sustainable production cycles. Evaluating the environmental impact of different synthesis routes using metrics like the E-factor (mass of waste per mass of product) and life cycle assessments (LCA) will be essential to identify the most environmentally benign methods. researchgate.net
Exploration of Novel Catalytic Applications and Process Intensification
The unique properties of fluorinated carbonates suggest potential applications beyond their current use, including in catalysis, while process intensification offers a strategy to make their production more efficient and sustainable.
Novel Catalytic Applications: While this compound is not primarily known as a catalyst, its properties as a solvent can be pivotal in catalytic processes. Organic carbonates have been successfully employed as solvents in cobalt-catalyzed nucleophilic fluorination reactions, leading to shorter reaction times and a broader substrate scope compared to traditional solvents like dichloromethane. rsc.org Future research could explore the use of this compound as a medium for various catalytic transformations, including C-H functionalization, cycloadditions, and radical reactions. rsc.org Its fluorinated nature could offer unique solubility characteristics and potentially influence the stability and activity of catalytic species.
Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it For the manufacturing of this compound, this involves shifting from conventional batch or semi-batch processes to continuous counterparts. cetjournal.it This shift not only reduces capital costs and process times but also inherently increases safety by minimizing the volume of hazardous materials handled at any given time. cetjournal.it
Future research should focus on implementing integrated and intensified process designs. For instance, combining reaction and separation within a single unit, a strategy successfully applied to the production of other butyl esters like butyl acrylate, could be explored. researchgate.net Technologies such as the Simulated Moving Bed Membrane Reactor (PermSMBR) have shown significant potential in reducing eluent consumption and enhancing productivity, and these principles could be adapted for the synthesis of fluorinated carbonates. researchgate.net Enzymatic synthesis in continuous centrifugal contactor separators is another process intensification strategy that has been demonstrated for fatty acid butyl esters and could be investigated for the bio-catalytic production of the target compound. nih.gov
Design of Advanced Materials with Tunable Properties for Specific Academic Challenges
The most prominent application of fluorinated carbonates is in the field of energy storage, specifically as components of electrolytes for lithium-ion batteries (LIBs). Future research will focus on designing advanced electrolyte materials with properties fine-tuned for specific challenges, such as high-voltage applications and enhanced stability.
Beyond electrolytes, these compounds can be used to create other advanced materials. For example, block-polyester/carbonates have been designed as recyclable, Li-ion conducting, high-voltage stable binders for solid composite cathodes. nih.gov These materials offer an alternative to traditional fluorinated binders like polyvinylidene fluoride (B91410) (PVDF), which pose environmental concerns. nih.gov Future work could explore the incorporation of the this compound structure into novel polymer architectures to create binders with optimized ionic conductivity and mechanical properties for next-generation solid-state batteries. nih.gov Additionally, the excellent lubricating properties of fluorinated carbon materials suggest that this compound could be investigated as an additive in liquid lubricants to reduce friction and wear. mdpi.com
Deeper Theoretical Validation of Experimental Observations and Predictive Modeling
Computational chemistry provides powerful tools to understand and predict the behavior of molecules, offering a pathway to accelerate the design of new materials and processes. For this compound, deeper theoretical studies are essential to validate experimental findings and guide future research.
Quantum chemical calculations, including Density Functional Theory (DFT), are critical for evaluating the properties of fluorinated carbonates. acs.orgnih.gov These methods can be used to calculate oxidation and reduction potentials, which are key indicators of a solvent's electrochemical stability. acs.orgnih.gov Theoretical studies have revealed that both the number and the position of fluorine substitutions significantly affect these potentials by influencing the molecule's frontier orbitals. acs.orgnih.gov Future modeling efforts should specifically target this compound to predict its electrochemical window and compare it with other fluorinated and non-fluorinated counterparts.
Molecular Dynamics (MD) simulations and DFT calculations are also used to investigate the Li⁺ solvation structure in electrolytes, which is crucial for understanding battery performance. arxiv.org Studies have shown that fluorination can weaken the coordination ability of carbonates with Li⁺ ions. acs.orgnih.gov A comprehensive computational study of this compound would elucidate its specific solvation behavior, the structure of Li⁺-carbonate complexes, and its influence on ion transport properties. First-principles modeling has also been used to understand the incorporation of fluorine into carbonate mineral structures, providing insights that could be analogously applied to understand interactions at electrode-electrolyte interfaces. bgu.ac.ilgeomar.de
The table below summarizes key theoretical approaches and their applications in the study of fluorinated carbonates.
| Theoretical Method | Application Area | Research Focus | Relevant Findings |
| Quantum Chemistry (DFT) | Electrolyte Design | Calculating oxidation/reduction potentials. | Fluorination position and degree significantly impact electrochemical stability. acs.orgacs.orgnih.gov |
| Quantum Chemistry (DFT) | Solvation Analysis | Determining Li⁺-carbonate binding energies and coordination. | Fluorination weakens the coordination ability of carbonates with lithium ions. acs.orgnih.gov |
| Molecular Dynamics (MD) | Electrolyte Structure | Simulating Li⁺ solvation structures and ion aggregates. | Fluorinated solvents can lead to anion-rich solvation structures. arxiv.org |
| First-Principles Modeling | Interfacial Chemistry | Analyzing incorporation mechanisms at interfaces. | Provides insight into the energetics of fluorine interactions with carbonate structures. bgu.ac.ilgeomar.de |
This table is generated based on data from multiple sources to illustrate the application of theoretical methods.
Comprehensive Investigation of Long-Term Stability in Diverse and Extreme Chemical Environments
The long-term stability of this compound is a critical factor determining its viability in practical applications, especially under demanding or extreme conditions. Future research must comprehensively investigate its degradation pathways and stability limits.
In the context of lithium-ion batteries, the thermal stability of fluorinated electrolytes is a major concern. Studies on fluoroethylene carbonate (FEC) have shown that it can decompose at elevated temperatures, leading to the formation of hydrofluoric acid (HF) and a significant loss in cell performance. researchgate.net The presence of HF can, in turn, decompose solid electrolyte interphase (SEI) components. researchgate.net It is imperative to conduct detailed studies on the thermal decomposition of this compound, both alone and within electrolyte formulations, to identify its degradation products and mechanisms. Irradiation is another powerful tool that can be used to simulate and accelerate the aging of electrode materials and understand the degradation processes of electrolyte additives like fluorinated carbonates. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are reported for fluorinated carbonate esters like butyl 2,2,3,3-tetrafluoropropyl carbonate, and how can their purity be optimized?
- Methodology: Fluorinated carbonates are typically synthesized via transesterification or condensation reactions between fluorinated alcohols and chloroformates. For example, methyl 2,2,3,3-tetrafluoropropyl carbonate (structurally analogous) is synthesized by reacting 2,2,3,3-tetrafluoropropanol with methyl chloroformate in anhydrous conditions . Purity optimization involves fractional distillation, silica gel chromatography, or recrystallization using fluorinated solvents to remove unreacted precursors. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for verifying purity .
Q. How can the thermal and electrochemical stability of this compound be characterized for battery electrolyte applications?
- Methodology:
- Thermal Stability: Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition temperatures and exothermic/endothermic behavior under inert and oxidative atmospheres .
- Electrochemical Stability: Employ linear sweep voltammetry (LSV) in a three-electrode cell (e.g., Li metal as counter/reference, stainless steel as working electrode) to determine anodic stability up to 5 V vs. Li/Li+. Electrochemical impedance spectroscopy (EIS) evaluates interfacial stability with electrodes .
Q. What analytical techniques are recommended for quantifying fluorinated carbonate degradation products in complex electrolyte matrices?
- Methodology: Liquid chromatography-mass spectrometry (LC-MS) with a fluorinated stationary phase (e.g., C18 modified with perfluorinated chains) improves separation efficiency. For volatile degradation products, headspace gas chromatography (HS-GC) with electron capture detection (ECD) enhances sensitivity toward fluorinated species .
Advanced Research Questions
Q. How does this compound influence Li-ion transport and solid-electrolyte interphase (SEI) formation in high-voltage lithium-metal batteries?
- Mechanistic Insights: Fluorinated carbonates reduce electrolyte flammability and enhance oxidative stability (>4.5 V) by forming fluorine-rich passivation layers on cathodes. For example, 3,3,3-trifluoropropylene carbonate (a related compound) suppresses parasitic reactions at Ni-rich cathodes (e.g., NCM811) by generating LiF-LixPOyFz-rich SEI layers .
- Experimental Design: Pair operando Raman spectroscopy with cryogenic transmission electron microscopy (cryo-TEM) to monitor SEI evolution during cycling. Compare Li+ transference numbers via Bruce-Vincent method in electrolytes with/without fluorinated additives .
Q. What contradictions exist in the literature regarding the solvation behavior of fluorinated carbonates in localized high-concentration electrolytes (LHCEs)?
- Data Contradictions: Some studies claim fluorinated carbonates act as inert diluents in LHCEs, while others suggest weak Li+-diluent interactions that alter ion coordination. For instance, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) reduces viscosity but minimally impacts Li+ solvation structure in LiFSI/DMC-based electrolytes .
- Resolution Strategy: Use molecular dynamics (MD) simulations paired with Fourier-transform infrared (FTIR) spectroscopy to quantify Li+-carbonate binding energies and coordination numbers .
Q. How can polymerization side reactions involving this compound be mitigated during RAFT polymerization of fluorinated methacrylates?
- Optimization Approach:
- Chain Transfer Agents (CTAs): Use trithiocarbonates (e.g., CPDT) with high chain transfer constants (Ctr ≈ 2–3) to control molecular weight distribution. Monitor polymerization kinetics via gel permeation chromatography (GPC) at varying conversions .
- Stabilizers: Add radical inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) at 50–100 ppm to suppress premature termination .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures:
- Use fluoropolymer-lined gloves and fume hoods to prevent dermal/ocular exposure.
- Store under nitrogen in amber glass bottles to avoid hydrolysis/oxidation.
- Dispose of waste via incineration at >1000°C to prevent PFAS-related environmental hazards .
Q. How can researchers differentiate between bulk and interfacial degradation mechanisms in fluorinated carbonate-based electrolytes?
- Experimental Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
